molecular formula C6H5Cl2NO2S B3038909 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde CAS No. 929413-16-1

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Cat. No.: B3038909
CAS No.: 929413-16-1
M. Wt: 226.08 g/mol
InChI Key: RSYVJGLBXLEGQC-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (CAS 929413-16-1) is a high-purity heterocyclic building block of significant interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 6 H 5 Cl 2 NO 2 S and a molecular weight of 226.08 g/mol, is characterized by its reactive aldehyde and chloroethyl functional groups, making it a versatile synthon for the construction of more complex molecular architectures . As a thiazoline derivative, it belongs to a class of heterocycles that are prominent in pharmaceutical research. Thiazoline-based compounds are recognized as critical scaffolds in numerous natural products and have demonstrated a wide array of compelling pharmacological properties in preclinical research, including anti-cancer, anti-HIV, antibiotic, and anti-inflammatory activities . The specific substitution pattern on this building block allows researchers to explore its potential as a precursor in the synthesis of novel bioactive molecules aimed at various therapeutic targets. This product is supplied with a typical purity of 98% and is accompanied by comprehensive analytical documentation, including NMR and HPLC data, to ensure quality and consistency for your research applications . It is intended for use in laboratory research as a chemical building block exclusively and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2-oxo-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-1-2-9-5(8)4(3-10)12-6(9)11/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYVJGLBXLEGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N1C(=C(SC1=O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde typically involves the reaction of 2-chloroethylamine hydrochloride with a thioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring. The reaction mixture is then subjected to oxidation using an appropriate oxidizing agent, such as hydrogen peroxide or potassium permanganate, to introduce the oxo group at the 2-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the chloroethyl group.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde has been investigated for its potential therapeutic applications, particularly in oncology and infectious diseases. Derivatives of thiazole compounds have shown significant antibacterial and antifungal properties, with studies indicating their ability to inhibit various enzymes and exhibit cytotoxic effects against cancer cell lines.

Case Studies

  • Anticancer Activity : Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the cytotoxic effects of similar thiazole compounds on human breast cancer cell lines, suggesting pathways involving mitochondrial dysfunction.
  • Antimicrobial Properties : Another study reported that thiazoline-based compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics from this class of compounds.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic molecules. Its electrophilic nature allows it to participate in nucleophilic addition reactions, which are essential in creating more complex structures.

Synthesis Pathways

The synthesis typically involves:

  • Refluxing thiazole derivatives with chlorinated ethyl compounds in the presence of suitable reagents.
  • Utilizing the aldehyde group for further modifications to yield desired derivatives that may enhance biological activity or alter physical properties.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehydeLacks chloroethyl side chainUsed as a precursor in various organic syntheses
5-MethylthiazoleMethyl substitution instead of chloro groupsExhibits different biological activities
Thiazolidine DerivativesContains a saturated ring structureKnown for their anti-inflammatory properties
4-Bromo-thiazoleBromine substitution at position 4Enhanced reactivity compared to chlorinated analogs

The unique combination of functional groups in this compound may lead to distinct biological activities not observed in other similar compounds. The chloroethyl side chain enhances its reactivity and potential for further derivatization.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Causing DNA damage or interfering with DNA replication and transcription.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

The compound’s structural analogs differ primarily in substituents at positions 3 and 5. Key examples include:

Compound Name Substituent at Position 3 Position 5 Group Molecular Formula CAS Number
4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde 2-Chloroethyl Aldehyde C₆H₅Cl₂NO₂S 929413-16-1
4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde Hydrogen Aldehyde C₄H₂ClNO₂S 55359-96-1
4-Chloro-3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde 2,4-Dichlorobenzyl Aldehyde C₁₁H₆Cl₃NO₂S Not listed
Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate 4-Chlorophenyl Ester (Ethyl carboxylate) C₁₂H₁₁ClN₂O₂S₂ 57037-03-3

Key Observations :

  • Substitution with aromatic groups (e.g., 2,4-dichlorobenzyl ) enhances lipophilicity, which may influence solubility and biological activity .
  • Replacement of the oxo group with thioxo (as in the ethyl carboxylate derivative) alters electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound (CAS 929413-16-1) 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (CAS 55359-96-1) Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate (CAS 57037-03-3)
Molecular Weight 238.13 g/mol 163.58 g/mol 330.85 g/mol
Density Not reported 1.68 g/cm³ (predicted) Not reported
Melting Point Not reported 90–93°C Not reported
Solubility Likely low in water Low in water; soluble in ethanol, DMSO Likely soluble in organic solvents (ester group)
pKa (Predicted) Not reported 5.46 Not reported

Analysis :

  • The chloroethyl group increases molecular weight and likely reduces aqueous solubility compared to the simpler aldehyde analog (CAS 55359-96-1) .
  • The aldehyde group in both compounds enables nucleophilic addition reactions, whereas the ester group in the ethyl carboxylate derivative may participate in hydrolysis or transesterification .

Biological Activity

4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring, characterized by its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₃Cl₂N₁O₂S, with a molar mass of approximately 163.58 g/mol. The presence of a chloroethyl side chain and an aldehyde functional group contributes to its electrophilic nature, making it reactive in various chemical environments.

Antibacterial and Antifungal Properties

Compounds similar to 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole have shown significant antibacterial and antifungal activities. Thiazole derivatives are particularly noted for their ability to inhibit bacterial growth and fungal infections. For instance, studies indicate that thiazole-based compounds can effectively target Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities to 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole have demonstrated significant anti-cancer properties, with IC50 values indicating potent activity against specific cell lines .

In one study, the structure-activity relationship (SAR) revealed that modifications at certain positions on the thiazole ring can enhance cytotoxicity. For example, the introduction of electron-withdrawing groups like chlorine increases the potency against cancer cells .

Synthesis of this compound

The synthesis typically involves refluxing thiazole derivatives with chlorinated ethyl compounds in the presence of appropriate reagents. This multi-step process allows for the formation of the desired compound while maintaining its reactive functional groups.

Study on Antitumor Activity

A notable study explored the antitumor activity of thiazole derivatives similar to 4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole. The findings revealed that specific modifications could lead to enhanced cytotoxicity against human glioblastoma and melanoma cell lines. The most active compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of thiazole derivatives against various pathogens. The results demonstrated that certain compounds exhibited superior antibacterial activity compared to conventional antibiotics, suggesting potential therapeutic applications in treating resistant infections .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Properties
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehydeLacks chloroethyl side chainUsed as a precursor in organic syntheses
5-MethylthiazoleMethyl substitution instead of chloro groupsExhibits different biological activities
Thiazolidine DerivativesContains a saturated ring structureKnown for anti-inflammatory properties
4-Bromo-thiazoleBromine substitution at position 4Enhanced reactivity compared to chlorinated analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Vilsmeier–Haack formylation of a pre-functionalized thiazole precursor. Key steps include chlorination of the thiazole ring followed by regioselective aldehyde introduction. Optimizing reaction temperature (60–80°C) and stoichiometry of POCl₃/DMF is critical for suppressing side reactions like over-chlorination .
  • Data Consideration : Yields vary significantly (40–70%) depending on the purity of starting materials and solvent choice (e.g., dichloroethane vs. acetonitrile). Confirm intermediates via <sup>1</sup>H NMR to track chloroethyl group retention .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR, IR, and high-resolution mass spectrometry (HRMS). For NMR, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while the chloroethyl group shows splitting patterns at δ 3.5–4.0 ppm.
  • Contradiction Analysis : If unexpected peaks arise (e.g., multiple aldehyde signals), assess for keto-enol tautomerism using deuterated DMSO or temperature-dependent NMR studies .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Store at –20°C in amber vials under inert gas (argon/nitrogen). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products often include hydrolyzed aldehyde (carboxylic acid) and chloroethyl elimination byproducts .

Advanced Research Questions

Q. What strategies address crystallinity challenges in X-ray diffraction studies of this compound?

  • Methodology : Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) improves crystal packing. Use SHELXL for refinement, focusing on resolving disorder in the chloroethyl group. Anisotropic displacement parameters (ADPs) must be carefully modeled to avoid overfitting .
  • Data Contradiction : Discrepancies in unit cell parameters may arise from polymorphism. Compare powder XRD patterns of multiple batches to identify dominant crystalline forms .

Q. How does the electronic nature of the thiazole ring influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing aldehyde and chloro groups activate the thiazole C-5 position for Suzuki-Miyaura coupling. Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize aryl boronic acid coupling efficiency.
  • Contradiction Analysis : Low yields (<30%) may result from aldehyde group interference. Protect the aldehyde as an acetal prior to coupling, then deprotect post-reaction .

Q. What computational methods predict the compound’s bioactivity, and how do docking results align with experimental assays?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) can prioritize in vitro testing.
  • Validation : Discrepancies between predicted binding affinity and experimental IC₅₀ values may arise from solvation effects not modeled in silico. Use MD simulations (AMBER) to refine binding poses .

Q. How can regioselective functionalization of the chloroethyl group be achieved?

  • Methodology : Employ radical-mediated C–H activation (e.g., AIBN/PhSSPh) to substitute the terminal chlorine atom while preserving the thiazole core. Monitor reaction progress via GC-MS to detect intermediate radicals .

Key Considerations for Researchers

  • Synthetic Reproducibility : Batch-to-batch variability in chloroethyl group orientation can affect downstream reactivity. Always characterize intermediates rigorously .
  • Structural Ambiguities : If X-ray data conflicts with spectroscopic results, validate via NOESY to confirm spatial proximity of substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

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